[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride
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Overview
Description
[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C8H15N·HCl . It is a derivative of cyclohexene and is commonly used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclohexene ring attached to an ethylamine group, and its hydrochloride salt form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride typically involves the following steps:
Cyclohexene Formation: Cyclohexene is prepared through the dehydration of cyclohexanol using an acid catalyst such as sulfuric acid.
Ethylamine Addition: The cyclohexene is then reacted with ethylamine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to form [2-(3-Cyclohexen-1-yl)ethyl]amine.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the [2-(3-Cyclohexen-1-yl)ethyl]amine to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form saturated amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Cyclohexenone derivatives.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of amine-containing compounds in biological systems.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological pathways.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The ethylamine group can interact with receptors or enzymes, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity to its targets. The hydrochloride form enhances its solubility, facilitating its transport and absorption in biological systems.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane.
Cyclohexenylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexenylethylamine: Lacks the hydrochloride salt form.
Uniqueness:
Structural Features: The combination of a cyclohexene ring with an ethylamine group and its hydrochloride salt form makes [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride unique.
Solubility: The hydrochloride form enhances its solubility compared to similar compounds.
Applications: Its specific structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Biological Activity
[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is a chemical compound characterized by its amine functional group and a cyclohexene moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, which include a cyclohexene ring attached to an ethylamine chain. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.
The compound's chemical structure can be represented as follows:
C8H15N
This structure allows for diverse reactivity in synthetic organic chemistry, particularly in allylic hydroxylation reactions, which are crucial for the preparation of complex organic molecules and materials.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Properties : The compound has shown potential antioxidant activity, which is vital for mitigating oxidative stress in biological systems.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Pharmacological Applications : Its structural similarities to known pharmacological agents suggest potential applications in drug development.
Interaction Studies
Interaction studies reveal that this compound interacts with various biological targets. These interactions are crucial for determining its efficacy and safety profile. Key findings from recent studies include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
- Receptor Binding : Preliminary studies indicate potential binding affinity to neurotransmitter receptors, which could influence neurotransmission and related physiological responses.
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | Reference |
---|---|---|
[2-(3-Cyclohexen-1-yl)ethyl]amine HCl | Antioxidant, Neuroprotective | Smolecule |
3-Amino-cyclohexene | Potentially different reactivity | Smolecule |
4-Piperidinol | Known for distinct pharmacological effects | Smolecule |
Case Study: Allylic Hydroxylation
A significant application of this compound is its use as a substrate in allylic hydroxylation reactions. These reactions are catalyzed by enzymes such as dopamine beta-monooxygenase (DBM), leading to the formation of biologically relevant products. Research highlights include:
- Synthesis of Hydroxylated Products : The compound undergoes facile DBM-catalyzed allylic hydroxylation to form (R)-2-amino-1-(1-cyclohexenyl)ethanol, demonstrating its utility in synthesizing complex molecules .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at standard exposure levels.
- Chronic Exposure : Long-term studies have shown mild effects on body weight gain in animal models at high doses, suggesting a need for careful dosing in therapeutic applications .
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXGYOCCCLSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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